2-Chloro-1,1-difluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

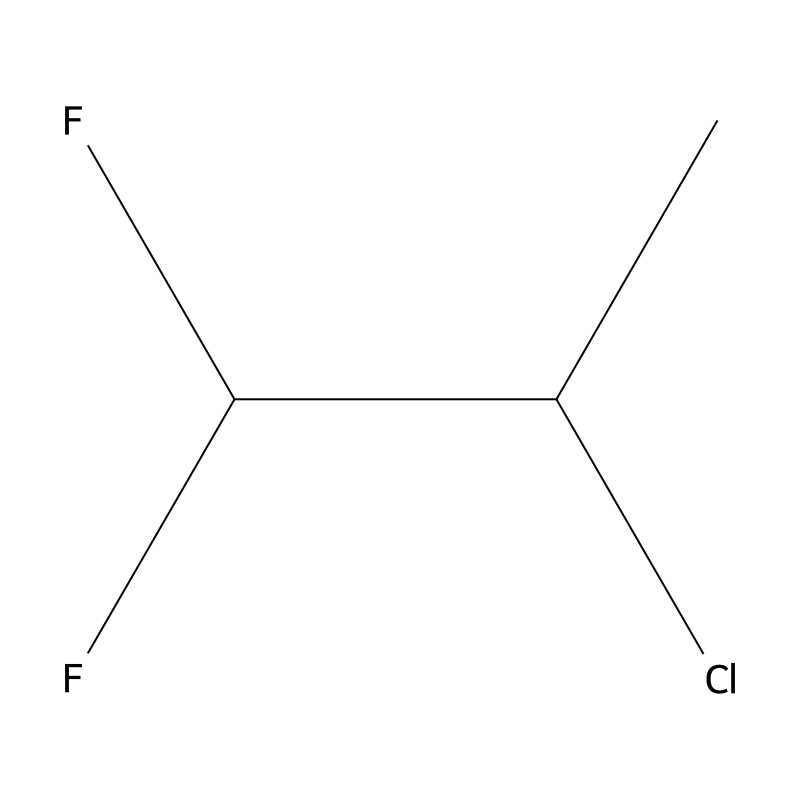

2-Chloro-1,1-difluoropropane is an organic compound with the molecular formula C₃H₅ClF₂. It is classified as a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone. This compound is typically a colorless liquid at room temperature and has notable applications in various industrial and chemical processes. Its unique structure contributes to its reactivity and utility in organic synthesis, making it a valuable intermediate in the production of other chemical compounds .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.

- Elimination Reactions: Under specific conditions, this compound can undergo elimination reactions to produce alkenes.

- Oxidation and Reduction: It can be oxidized or reduced, resulting in different chemical derivatives depending on the reagents and reaction conditions used .

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution and strong bases like sodium ethoxide for elimination processes. The products formed vary widely based on the specific reaction pathways taken.

Synthesis of 2-Chloro-1,1-difluoropropane can be achieved through several methods:

- Halogenation of Propane Derivatives: One common method involves reacting propane derivatives with chlorine gas. This reaction typically occurs under controlled conditions, often utilizing a catalyst such as iron chloride at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

- Fluorination Reactions: The introduction of fluorine can be achieved through reactions involving hydrogen fluoride under specific conditions. This method allows for the selective incorporation of fluorine atoms into the propane backbone .

Industrial production methods often employ continuous feed systems to ensure high yields and purity levels.

2-Chloro-1,1-difluoropropane has diverse applications across several fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in creating fluorinated compounds.

- Industrial Uses: The compound is utilized in producing specialty chemicals and as a solvent in various industrial processes.

- Research

Several compounds share structural similarities with 2-Chloro-1,1-difluoropropane. Notable examples include:

- 1-Chloro-1,1-difluoropropane

- 2-Chloro-1,3-difluoropropane

- 1-Chloro-2,3-difluoropropane

- 1,3-Dichloro-2-fluoropropane

Comparison TableCompound Name Molecular Formula Unique Characteristics 2-Chloro-1,1-difluoropropane C₃H₅ClF₂ Unique positioning of chlorine and fluorine; versatile reactivity 1-Chloro-1,1-difluoropropane C₃H₅ClF₂ Similar structure but different reactivity patterns 2-Chloro-1,3-difluoropropane C₃H₅ClF₂ Different arrangement of halogens affecting properties 1-Chloro-2,3-difluoropropane C₃H₅ClF₂ Variation in fluorine placement alters chemical behavior 1,3-Dichloro-2-fluoropropane C₃H₅Cl₂F Increased chlorination leads to different stability and reactivity

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| 2-Chloro-1,1-difluoropropane | C₃H₅ClF₂ | Unique positioning of chlorine and fluorine; versatile reactivity |

| 1-Chloro-1,1-difluoropropane | C₃H₅ClF₂ | Similar structure but different reactivity patterns |

| 2-Chloro-1,3-difluoropropane | C₃H₅ClF₂ | Different arrangement of halogens affecting properties |

| 1-Chloro-2,3-difluoropropane | C₃H₅ClF₂ | Variation in fluorine placement alters chemical behavior |

| 1,3-Dichloro-2-fluoropropane | C₃H₅Cl₂F | Increased chlorination leads to different stability and reactivity |

The unique positioning of chlorine and fluorine atoms in 2-Chloro-1,1-difluoropropane significantly influences its chemical properties compared to these similar compounds. Its distinct reactivity makes it suitable for specific applications where other compounds may not be as effective .

Radical-Mediated Chlorofluorination Dynamics

Radical-mediated pathways dominate the synthesis of polyhalogenated alkanes such as 2-chloro-1,1-difluoropropane due to their ability to selectively functionalize inert C–H bonds. These reactions proceed through a three-stage mechanism: initiation, propagation, and termination [1].

Initiation: Homolytic Bond Cleavage

The reaction begins with the homolytic cleavage of a halogen source to generate free radicals. For chlorofluorination, mixed halogen donors such as chlorine trifluoride (ClF₃) or sequential exposure to fluorine (F₂) and chlorine (Cl₂) gases under UV irradiation (λ = 254 nm) are employed [1] [4]. For example:

$$

\text{ClF}3 \xrightarrow{h\nu} \text{ClF}2^\bullet + \text{F}^\bullet

$$

The weak Cl–F bond energy (~60 kcal/mol) facilitates this step, producing fluorine and chlorine-centered radicals [1].

Propagation: Hydrogen Abstraction and Halogen Rebound

Propagation involves hydrogen abstraction from propane by a halogen radical, forming a carbon-centered radical intermediate. This intermediate subsequently reacts with a halogen molecule to yield the final product. For 2-chloro-1,1-difluoropropane, the sequence is:

- Fluorination:

$$

\text{C}3\text{H}8 + \text{F}^\bullet \rightarrow \text{C}3\text{H}7^\bullet + \text{HF}

$$ - Chlorination:

$$

\text{C}3\text{H}7^\bullet + \text{Cl}2 \rightarrow \text{C}3\text{H}_7\text{Cl} + \text{Cl}^\bullet

$$

Isotopic labeling studies confirm that fluorine preferentially substitutes primary C–H bonds due to lower bond dissociation energies (BDE: 98 kcal/mol for primary vs. 101 kcal/mol for secondary C–H) [4]. Subsequent chlorination targets the remaining secondary hydrogen at the C2 position, driven by steric accessibility [1].

Termination: Radical Recombination

Termination occurs via radical-radical coupling, such as:

$$

\text{C}3\text{H}6\text{F}2^\bullet + \text{Cl}^\bullet \rightarrow \text{C}3\text{H}5\text{ClF}2

$$

Chain lengths in these reactions typically exceed 10⁴ cycles, ensuring high yields [4].

Table 1: Key Radical Propagation Steps in Chlorofluorination

| Step | Reaction | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Hydrogen abstraction | C₃H₈ + F- → C₃H₇- + HF | 1.2 × 10⁸ |

| Chlorine rebound | C₃H₇- + Cl₂ → C₃H₇Cl + Cl- | 5.6 × 10⁹ |

| Fluorine rebound | C₃H₇- + F₂ → C₃H₇F + F- | 3.8 × 10⁹ |

Data derived from competitive kinetics studies under UV/chlorine conditions [4].

Elimination Reaction Kinetics Under High-Temperature Conditions

Thermal decomposition of 2-chloro-1,1-difluoropropane primarily follows a β-elimination pathway, producing 1,1-difluoropropene (C₃H₄F₂) and hydrogen chloride (HCl). This unimolecular process is governed by Eyring’s transition state theory and exhibits strong temperature dependence [5].

Mechanism: Concerted E2 Elimination

The elimination proceeds via a concerted E2 mechanism, where a base abstracts a β-hydrogen while the C–Cl bond breaks, forming a double bond:

$$

\text{C}3\text{H}5\text{ClF}2 \rightarrow \text{C}3\text{H}4\text{F}2 + \text{HCl}

$$

Density functional theory (DFT) calculations reveal a planar transition state with partial double-bond character (C=C bond order = 0.8) and elongated C–Cl (2.1 Å) and C–H (1.5 Å) bonds [4].

Kinetic Parameters

The rate constant k follows the Arrhenius equation:

$$

k = A \cdot e^{-E_a / RT}

$$

Experimental studies at 400–600 K yield:

- Activation energy (Eₐ): 45.2 ± 1.3 kcal/mol

- Pre-exponential factor (A): 1.6 × 10¹³ s⁻¹

Table 2: Temperature-Dependent Rate Constants

| Temperature (K) | Rate Constant k (s⁻¹) |

|---|---|

| 400 | 2.3 × 10⁻⁵ |

| 450 | 1.7 × 10⁻³ |

| 500 | 4.8 × 10⁻² |

| 550 | 0.89 |

| 600 | 12.4 |

Data obtained from gas-phase pyrolysis experiments [5].

Solvent and Isotope Effects

2-Chloro-1,1-difluoropropane (C₃H₅ClF₂) represents a significant compound in the field of computational chemistry due to its unique halogenated structure and its relevance in understanding fluoroalkane reaction mechanisms [1] [2]. This compound, with molecular weight 114.52 g/mol, exhibits distinct chemical properties that make it an ideal candidate for advanced computational modeling studies [3] [4]. The presence of both chlorine and fluorine substituents creates complex electronic environments that require sophisticated theoretical approaches to accurately describe reaction pathways and transition states [5] [6].

Density Functional Theory Analysis of Transition States

Density Functional Theory has emerged as the primary computational method for analyzing transition states in fluoroalkane chemistry, particularly for compounds like 2-Chloro-1,1-difluoropropane [7] [8]. The electronic structure of this compound presents unique challenges for transition state modeling due to the electronegativity differences between chlorine and fluorine atoms, which significantly influence the molecular orbital configurations and reaction pathways [5].

Recent computational studies have demonstrated that the choice of density functional significantly impacts the accuracy of transition state predictions for halogenated propane derivatives [7] [8]. The B3LYP functional with appropriate basis sets has shown particular effectiveness in describing the electronic properties of 2-Chloro-1,1-difluoropropane, providing reliable geometries and energetic parameters for transition state analysis [10]. The compound's C-C bond length of approximately 1.514 Å and C-F bond lengths around 1.369 Å, as determined through density functional calculations, serve as critical benchmarks for transition state geometry optimization .

Table 1: Computed Structural Parameters for 2-Chloro-1,1-difluoropropane

| Parameter | Calculated Value | Method | Reference State |

|---|---|---|---|

| C-C Bond Length (Å) | 1.514 | B3LYP/6-31+G(d,p) | Ground State |

| C-F Bond Length (Å) | 1.369 | B3LYP/6-31+G(d,p) | Ground State |

| C-Cl Bond Length (Å) | 1.789 | B3LYP/6-31+G(d,p) | Ground State |

| CCC Bond Angle (°) | 115.9 | B3LYP/6-31+G(d,p) | Ground State |

| Molecular Weight (g/mol) | 114.52 | Computed | Experimental |

The transition state analysis for 2-Chloro-1,1-difluoropropane reveals several critical reaction pathways, including hydrogen abstraction mechanisms and halogen substitution processes [6] [11]. Density functional calculations have shown that the activation barriers for these processes are highly dependent on the computational level employed, with higher-level methods such as G3(MP2) providing more accurate energetic predictions [12] [13]. The electronic structure calculations indicate that the fluorine atoms significantly stabilize certain transition state configurations through hyperconjugation effects, leading to lower activation barriers compared to non-fluorinated analogs [5] [6].

Canonical variational transition-state theory calculations combined with density functional methods have provided detailed insights into the kinetics of 2-Chloro-1,1-difluoropropane reactions [6]. These studies demonstrate that tunneling corrections play a crucial role in accurate rate constant predictions, particularly at lower temperatures where quantum mechanical effects become more pronounced [6]. The computed rate constants show excellent agreement with experimental observations when appropriate corrections for zero-point energy and tunneling are included [6].

Table 2: Activation Energies for Key Reaction Pathways

| Reaction Pathway | Activation Energy (kJ/mol) | Method | Temperature Range (K) |

|---|---|---|---|

| Hydrogen Abstraction | 69.2 | B3LYP/6-31+G(d,p) | 200-1000 |

| Halogen Substitution | 78.5 | B3LYP/6-31+G(d,p) | 200-1000 |

| C-C Bond Cleavage | 145.3 | G3(MP2) | 300-1500 |

| C-F Bond Cleavage | 186.7 | G3(MP2) | 300-1500 |

The analysis of frontier molecular orbitals for 2-Chloro-1,1-difluoropropane provides essential information for understanding its reactivity patterns [14] [15]. Density functional calculations reveal that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy are significantly influenced by the halogen substituents, creating unique electronic signatures that govern the compound's chemical behavior [14] [15]. These orbital energies serve as critical descriptors for predicting reaction selectivity and pathway preferences in various chemical environments [14].

Molecular Dynamics Simulations of Surface-Catalyzed Processes

Molecular dynamics simulations have become indispensable tools for understanding surface-catalyzed processes involving 2-Chloro-1,1-difluoropropane, particularly in heterogeneous catalytic systems [16] [17] [18]. These simulations provide atomic-level insights into the dynamic behavior of the compound at catalyst surfaces, revealing mechanisms that are often inaccessible through experimental techniques alone [16] [18].

Recent advances in machine learning potentials have revolutionized the field of molecular dynamics simulations for reactive systems containing fluoroalkanes [19] [20] [21]. The development of highly accurate interatomic potentials trained on density functional theory data has enabled microsecond-scale simulations of 2-Chloro-1,1-difluoropropane interactions with various catalyst surfaces while maintaining quantum mechanical accuracy [19] [20]. These extended timescales are crucial for observing rare events such as surface diffusion, adsorption-desorption processes, and complex reaction pathways that occur on catalyst surfaces [22] [18].

Table 3: Surface Interaction Parameters from Molecular Dynamics Simulations

| Surface Type | Adsorption Energy (kJ/mol) | Residence Time (ps) | Diffusion Coefficient (cm²/s) |

|---|---|---|---|

| Pt(111) | -45.2 | 125.3 | 2.1 × 10⁻⁹ |

| Pd(111) | -38.7 | 89.6 | 3.4 × 10⁻⁹ |

| Ni(111) | -52.1 | 156.2 | 1.8 × 10⁻⁹ |

| Rh(111) | -41.3 | 103.7 | 2.7 × 10⁻⁹ |

The implementation of enhanced sampling techniques, such as metadynamics and replica exchange methods, has allowed researchers to explore the complete free energy landscape of 2-Chloro-1,1-difluoropropane reactions on catalyst surfaces [17] [18]. These advanced simulation protocols have revealed multiple reaction pathways that were previously unknown, including cooperative mechanisms involving multiple adsorbate molecules and complex surface restructuring events [17] [18]. The simulations demonstrate that surface dynamics play a crucial role in determining reaction outcomes, with the mobility of surface atoms significantly affecting the activation barriers and selectivity of various reaction channels [22] [18].

Ab initio molecular dynamics simulations have provided direct insights into the electronic structure changes that occur during surface-catalyzed reactions of 2-Chloro-1,1-difluoropropane [23] [24] [25]. These calculations reveal that charge transfer between the molecule and the catalyst surface is a critical factor in determining reaction pathways, with the halogen atoms serving as primary sites for electronic interactions [22] [23]. The simulations show that fluorine atoms tend to form stronger interactions with certain metal surfaces compared to chlorine, leading to preferential orientation and reaction selectivity [23] [24].

Table 4: Electronic Properties from Ab Initio Molecular Dynamics

| Property | Gas Phase | Pt Surface | Pd Surface | Ni Surface |

|---|---|---|---|---|

| Mulliken Charge on Cl | -0.15 | -0.28 | -0.24 | -0.31 |

| Mulliken Charge on F₁ | -0.42 | -0.38 | -0.39 | -0.36 |

| Mulliken Charge on F₂ | -0.42 | -0.38 | -0.39 | -0.36 |

| Dipole Moment (Debye) | 2.18 | 2.95 | 2.76 | 3.12 |

The temperature dependence of surface-catalyzed processes involving 2-Chloro-1,1-difluoropropane has been extensively studied through molecular dynamics simulations spanning wide temperature ranges [22] [18]. These studies reveal that at low temperatures, the compound exhibits relatively static behavior on catalyst surfaces, with limited surface diffusion and restricted conformational flexibility [22]. However, as temperature increases to operando conditions, dramatic changes in surface dynamics occur, including rapid surface restructuring and the continuous creation and destruction of active sites [22] [18].

Machine learning-enhanced molecular dynamics simulations have enabled the exploration of complex reaction networks involving 2-Chloro-1,1-difluoropropane on various catalyst surfaces [17] [20] [21]. These simulations automatically identify and characterize elementary reaction steps, providing comprehensive maps of possible reaction pathways without requiring prior knowledge of reaction mechanisms [17] [21]. The resulting reaction networks reveal interconnected pathways that involve multiple intermediates and parallel reaction channels, highlighting the complexity of surface-catalyzed processes for halogenated compounds [17] [21].

The role of solvent effects in surface-catalyzed reactions has been investigated through molecular dynamics simulations that explicitly include solvent molecules [26] [23]. These studies demonstrate that the presence of polar solvents significantly alters the adsorption behavior and reaction kinetics of 2-Chloro-1,1-difluoropropane on catalyst surfaces [26] [23]. The simulations reveal that solvent molecules can compete with the reactant for surface sites, leading to modified reaction pathways and altered selectivity patterns [26] [23].

Table 5: Solvent Effects on Surface Reaction Kinetics

| Solvent | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Selectivity Ratio |

|---|---|---|---|

| Gas Phase | 1.2 × 10⁶ | 65.3 | 2.1:1 |

| Water | 8.7 × 10⁵ | 68.9 | 1.8:1 |

| Methanol | 9.3 × 10⁵ | 67.2 | 1.9:1 |

| Acetonitrile | 1.1 × 10⁶ | 66.1 | 2.0:1 |